![molecular formula C8H6BrN3O B1527317 4-(3-Bromophenyl)-1,2,5-oxadiazol-3-amine CAS No. 1250843-92-5](/img/structure/B1527317.png)
4-(3-Bromophenyl)-1,2,5-oxadiazol-3-amine
Overview
Description
Synthesis Analysis
While specific synthesis methods for “4-(3-Bromophenyl)-1,2,5-oxadiazol-3-amine” are not available, similar compounds often involve multi-step procedures that may include bromination, esterification, and the formation of diarylmethanols .Chemical Reactions Analysis
The chemical reactivity of similar compounds often involves reactions at the hydroxyl group or the aromatic rings. The presence of a bromo substituent can make the compound amenable to further substitution reactions due to the bromine’s leaving group ability .Scientific Research Applications
Synthesis and Antimicrobial Activities
A study by Kaneria et al. (2016) involved the synthesis of novel derivatives through reactions that included 1,2,5-oxadiazole compounds, characterized by spectroscopic methods and evaluated for antimicrobial activities against different bacterial and fungal strains. This research underscores the potential of 1,2,5-oxadiazol derivatives in developing new antimicrobial agents (Kaneria et al., 2016).
Anticancer Evaluations
Yakantham et al. (2019) synthesized and evaluated a series of oxadiazole derivatives for their anticancer activity against various human cancer cell lines. These compounds demonstrated good to moderate efficacy, showcasing the relevance of oxadiazole derivatives in anticancer drug development (Yakantham et al., 2019).
Anti-diabetic Agents
Nazir et al. (2018) synthesized new indole-based hybrid oxadiazole scaffolds, exhibiting potent antidiabetic activity via α-glucosidase inhibition. This study highlights the potential of oxadiazole derivatives in creating effective treatments for diabetes (Nazir et al., 2018).
Synthesis Methodologies
A novel and efficient method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives was developed by Ramazani and Rezaei (2010), showcasing an alternative approach to synthesizing fully substituted oxadiazole derivatives without using any catalyst or activation. This research contributes to the methodologies of synthesizing oxadiazole derivatives (Ramazani & Rezaei, 2010).
Molecular Structure and Nonlinear Optical Studies
Tamer et al. (2016) focused on the structural characterization and nonlinear optical properties of a pyrazol-5-amine derivative, providing insights into the molecular stability and intramolecular charge transfer capabilities of such compounds. The study underscores the importance of structural analysis in understanding the electronic properties and potential applications of oxadiazole derivatives (Tamer et al., 2016).
Future Directions
properties
IUPAC Name |
4-(3-bromophenyl)-1,2,5-oxadiazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O/c9-6-3-1-2-5(4-6)7-8(10)12-13-11-7/h1-4H,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNCBEDFBBBGLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NON=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenyl)-1,2,5-oxadiazol-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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